

CP-LC-0867 and Endosomal Escape: A Technical Guide for Researchers

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Compound of Interest

Compound Name: CP-LC-0867

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Introduction

The effective intracellular delivery of nucleic acid-based therapeutics, such as messenger RNA (mRNA), circular RNA (circRNA), and small interfering RNA (siRNA), is a critical challenge in the field of drug development. A major barrier to the efficacy of these therapies is the entrapment of the delivery vehicle within endosomes following cellular uptake. Escape from the endosome into the cytoplasm is therefore a crucial step for the therapeutic payload to reach its site of action. Ionizable lipids are a key component of lipid nanoparticle (LNP) delivery systems, designed to facilitate this endosomal escape. This technical guide provides an in-depth overview of the ionizable cationic amino lipid **CP-LC-0867**, its role in promoting endosomal escape, and its performance in preclinical studies.

The Role of Ionizable Lipids in Endosomal Escape

Ionizable lipids are amphiphilic molecules that possess a protonatable amine head group. At physiological pH (~7.4), these lipids are largely neutral, which contributes to the stability of the LNP in circulation and minimizes toxicity. However, upon internalization into the acidic environment of the endosome (pH 5.0-6.5), the amine head groups become protonated, leading to a net positive charge.^{[1][2]} This change in ionization state is the trigger for a series of events that culminate in the release of the LNP's cargo into the cytoplasm.

Two primary mechanisms have been proposed for ionizable lipid-mediated endosomal escape:

- **Membrane Fusion and Destabilization:** The positively charged ionizable lipids can interact with negatively charged lipids present in the endosomal membrane. This interaction can lead to the formation of non-bilayer hexagonal (HII) phase structures, which destabilize the endosomal membrane and create pores through which the nucleic acid payload can escape. [\[3\]](#)[\[4\]](#)
- **Osmotic Swelling and Rupture:** The influx of protons into the endosome to protonate the ionizable lipids is accompanied by an influx of counter-ions (e.g., chloride ions) to maintain charge neutrality. This influx of ions increases the osmotic pressure within the endosome, causing it to swell and eventually rupture, releasing its contents into the cytoplasm.[\[4\]](#)

The apparent pKa of the ionizable lipid is a critical parameter, as it dictates the pH at which this "on-switch" occurs. An optimal pKa is generally considered to be in the range of 6.2-6.6, ensuring that the lipid remains neutral in the bloodstream but becomes protonated within the endosome.

CP-LC-0867: An Overview

CP-LC-0867 is an ionizable cationic amino lipid derived from the naturally occurring amino acid homocysteine.[\[3\]](#)[\[5\]](#) It has been utilized in the formulation of LNPs for the in vivo delivery of various types of RNA, including mRNA and circRNA.[\[6\]](#)

Chemical Information:

Property	Value
IUPAC Name	3-[[4-[[2-(dimethylamino)ethyl]amino]-3-[(2-octyl-1-oxododecyl)amino]-4-oxobutyl]thio]-propanoic acid, 2-ethylhexyl ester
CAS Number	3040858-96-3
Molecular Formula	C39H77N3O4S
Molecular Weight	684.1 g/mol

Quantitative Data on CP-LC-0867 Performance

Preclinical studies have demonstrated the potential of **CP-LC-0867** as a highly effective component of LNP-based RNA delivery systems. The following tables summarize the available quantitative data from comparative in vivo studies.

Table 1: In Vivo Protein Expression with circRNA-LNPs

This study compared the in vivo efficacy of circRNA encoding luciferase encapsulated in LNPs formulated with different ionizable lipids, including **CP-LC-0867** and the widely used SM-102.

Ionizable Lipid	Relative Luciferase Expression (Fold Increase vs. mRNA-LNP at Day 6)	Sustained Luciferase Activity
CP-LC-0867	92-fold	At least 14 days
SM-102	> 6-fold	Not specified

Data from Broset, E., et al. (2025). A complete approach for circRNA therapeutics from purification to lyophilized delivery using novel ionizable lipids. *Int. J. Mol. Sci.* 26(11), 5138.[\[1\]](#)

Table 2: In Vivo Immune Response to mRNA Vaccines

This study evaluated the immunogenicity of LNP-based mRNA vaccines encoding the SARS-CoV-2 spike protein, formulated with different ionizable lipids. The production of Interferon-gamma (IFN- γ) by splenocytes is a key indicator of a T-cell mediated immune response.

Ionizable Lipid in Vaccine Formulation	Splenocyte IFN- γ Levels in Mice (Relative to Control)
CP-LC-0867	Greater than CP-LC-0431 and CP-LC-0474
CP-LC-0431	Less than CP-LC-0867
CP-LC-0474	Less than CP-LC-0867

Data from Mata, E., et al. (2025). Preserved efficacy of lyophilized SARS-CoV-2 mRNA vaccine incorporating novel ionizable lipids after one year at 25 °C. *NPJ Vaccines* 10(1), 135.[\[7\]](#)

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of scientific findings. The following sections provide representative methodologies for key experiments involving LNP formulation and in vivo evaluation, based on standard practices in the field.

LNP Formulation via Microfluidic Mixing

This protocol describes a common method for formulating RNA-LNPs using a microfluidic device.

Materials:

- Ionizable lipid (e.g., **CP-LC-0867**) in ethanol
- Helper lipid (e.g., DSPC) in ethanol
- Cholesterol in ethanol
- PEG-lipid (e.g., DMG-PEG 2000) in ethanol
- RNA (mRNA or circRNA) in an acidic aqueous buffer (e.g., sodium acetate buffer, pH 4.0)
- Microfluidic mixing device (e.g., NanoAssemblr)
- Dialysis cassettes (e.g., 10 kDa MWCO)
- Phosphate-buffered saline (PBS), pH 7.4

Procedure:

- Preparation of Lipid Stock Solution: Prepare a stock solution of the lipids in ethanol. The molar ratio of the lipids is a critical parameter to optimize, with a common starting ratio being 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid).
- Preparation of RNA Solution: Dilute the RNA to the desired concentration in the acidic aqueous buffer.

- **Microfluidic Mixing:** Set up the microfluidic mixing device according to the manufacturer's instructions. Load the lipid solution into one syringe and the RNA solution into another. Set the flow rate ratio (aqueous:organic) to, for example, 3:1.
- **Formation of LNPs:** Initiate the mixing process. The rapid mixing of the two streams leads to the self-assembly of the LNPs with the RNA encapsulated.
- **Purification:** The resulting LNP solution is typically diluted with PBS and then purified and concentrated using tangential flow filtration or dialysis against PBS (pH 7.4) to remove ethanol and unencapsulated RNA.
- **Characterization:** Characterize the formulated LNPs for size, polydispersity index (PDI), zeta potential, and RNA encapsulation efficiency.

In Vivo Evaluation of Protein Expression

This protocol outlines a typical in vivo study to assess the protein expression from an mRNA or circRNA delivered by LNPs.

Materials:

- LNP-encapsulated reporter RNA (e.g., luciferase)
- Animal model (e.g., BALB/c mice)
- In vivo imaging system (IVIS)
- Luciferin substrate
- Anesthesia (e.g., isoflurane)

Procedure:

- **Animal Dosing:** Administer the LNP formulation to the mice via the desired route (e.g., intramuscular or intravenous injection). The dose of RNA will need to be optimized.
- **In Vivo Imaging:** At various time points post-administration (e.g., 6, 24, 48, 72 hours, and up to 14 days), anesthetize the mice and administer the luciferin substrate (e.g., via

intraperitoneal injection).

- **Data Acquisition:** Place the anesthetized mice in the IVIS imager and acquire bioluminescence images.
- **Data Analysis:** Quantify the bioluminescent signal from the region of interest (e.g., the injection site or specific organs). The intensity of the signal correlates with the level of luciferase protein expression.

Assessment of Immune Response (Splenocyte IFN- γ ELISpot)

This protocol describes how to measure the T-cell response to an LNP-delivered mRNA vaccine.

Materials:

- LNP-encapsulated vaccine mRNA (e.g., encoding a viral antigen)
- Animal model (e.g., C57BL/6 mice)
- Spleen dissociation reagents
- Red blood cell lysis buffer
- IFN- γ ELISpot plates and reagents
- Antigenic peptide corresponding to the vaccine mRNA
- Cell culture medium

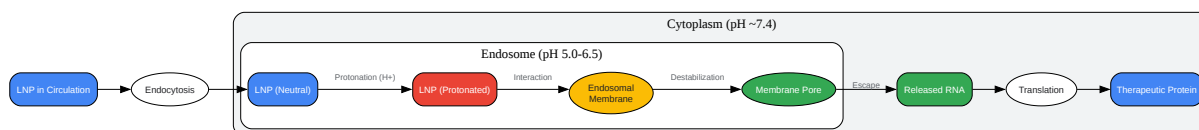
Procedure:

- **Immunization:** Immunize mice with the LNP-mRNA vaccine. A prime-boost regimen is often used.
- **Spleen Harvesting:** At a specified time after the final immunization (e.g., 6 weeks), euthanize the mice and aseptically harvest the spleens.

- **Splenocyte Isolation:** Prepare a single-cell suspension of splenocytes by mechanically dissociating the spleens and passing the cells through a cell strainer. Lyse the red blood cells.
- **ELISpot Assay:**
 - Coat the ELISpot plate with an anti-IFN- γ capture antibody.
 - Add the isolated splenocytes to the wells in the presence of the specific antigenic peptide. Include positive and negative controls.
 - Incubate the plate to allow for IFN- γ secretion by activated T-cells.
 - Wash the plate and add a biotinylated anti-IFN- γ detection antibody.
 - Add a streptavidin-enzyme conjugate.
 - Add a substrate that produces a colored spot in the presence of the enzyme.
- **Spot Counting and Analysis:** Count the number of spots in each well, where each spot represents a single IFN- γ -secreting cell. This provides a quantitative measure of the antigen-specific T-cell response.

Visualizations

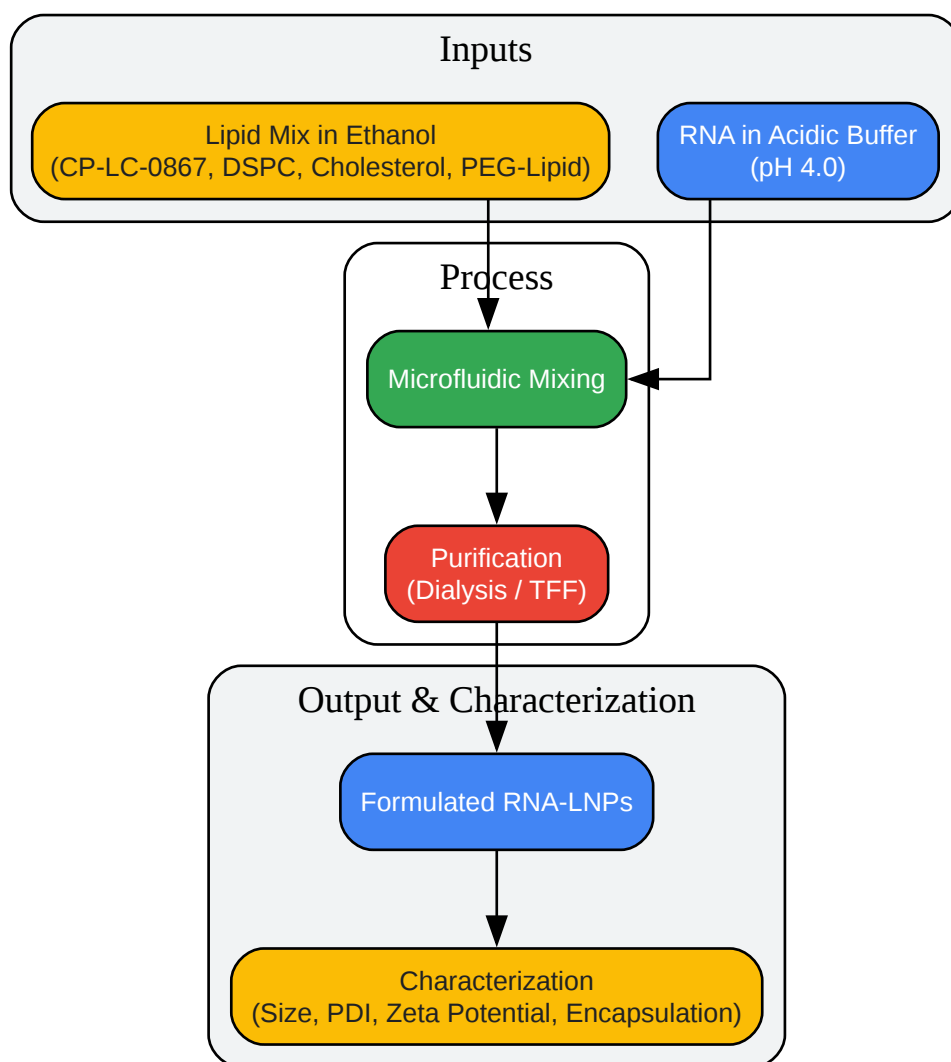
Endosomal Escape Pathway



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Caption: The endosomal escape pathway of an ionizable lipid nanoparticle.

LNP Formulation Workflow



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Caption: A typical workflow for the formulation of RNA-loaded lipid nanoparticles.

Conclusion

CP-LC-0867 is a promising ionizable cationic amino lipid that has demonstrated high efficacy in preclinical models for the delivery of both circRNA and mRNA. Its ability to facilitate potent and sustained protein expression, as well as to elicit a robust immune response, highlights its potential for the development of next-generation RNA-based therapeutics and vaccines. The

key to its function lies in the shared mechanism of endosomal escape employed by ionizable lipids, which is driven by the acidic environment of the endosome. Further research and optimization of LNP formulations containing **CP-LC-0867** and other novel ionizable lipids will be crucial for advancing the clinical translation of RNA medicines.

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References

- 1. A direct comparison of in vitro and in vivo nucleic acid delivery mediated by hundreds of nanoparticles reveals a weak correlation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medkoo.com [medkoo.com]
- 4. Sequential analysis of cell differentials and IFN- γ production of splenocytes from mice infected with *Toxoplasma gondii* - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sapphire North America [sapphire-usa.com]
- 6. caymanchem.com [caymanchem.com]
- 7. mRNA lipid nanoparticle formulation, characterization and evaluation | Springer Nature Experiments [experiments.springernature.com]
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